

# A Comparative Structural Analysis: Tungsten Trisulfide (WS<sub>3</sub>) and the [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup> Anion

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Compound of Interest		
Compound Name:	WS3	
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This guide provides a detailed comparison of the structural characteristics of tungsten trisulfide (WS<sub>3</sub>) and the discrete trimolybdenum cluster anion, [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup>. While both materials are rich in sulfur and feature a group 6 transition metal, their fundamental structures are profoundly different. WS<sub>3</sub> is an extended layered solid, whereas [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup> is a zero-dimensional molecular ion. This comparison is intended for researchers and scientists interested in the structural chemistry of transition metal sulfides.

#### **Core Structural Differences**

The most significant distinction lies in their dimensionality and atomic arrangement. Crystalline WS<sub>3</sub> possesses a layered structure, similar to the well-known tungsten disulfide (WS<sub>2</sub>).[1][2][3] [4] This structure extends in two dimensions, with layers stacked upon each other. In contrast, the [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup> anion is a discrete molecular cluster with a core built around a triangle of three molybdenum atoms.[5][6] This fundamental difference governs their respective physical and chemical properties.

The  $[Mo_3S_{13}]^{2-}$  anion features a complex arrangement of sulfur atoms in three distinct bonding modes: a single apical sulfur atom ( $\mu_3$ -S<sup>2-</sup>) bonded to all three molybdenum atoms, three bridging disulfide groups ( $[S_2]^{2-}$ ) that each connect two Mo atoms, and three terminal disulfide groups ( $[S_2]^{2-}$ ) that each bond to a single Mo atom.[6][7] This intricate structure includes direct Mo-Mo bonds, with an intermetallic distance of approximately 2.72 Å, indicative of a bonding interaction.[5][8]



While detailed atomic positions for the recently synthesized crystalline WS<sub>3</sub> are still being fully elucidated, it is described as a layered material with a trigonal crystal system.[1][2][3] Its structure is understood as an extended lattice of tungsten and sulfur atoms, unlike the well-defined molecular boundaries of the [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup> cluster.

## **Quantitative Structural Data**

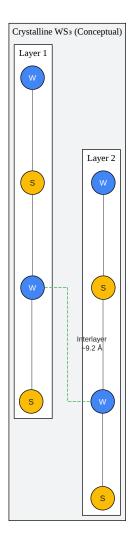
The following table summarizes the key quantitative structural parameters for both species, highlighting their distinct nature.

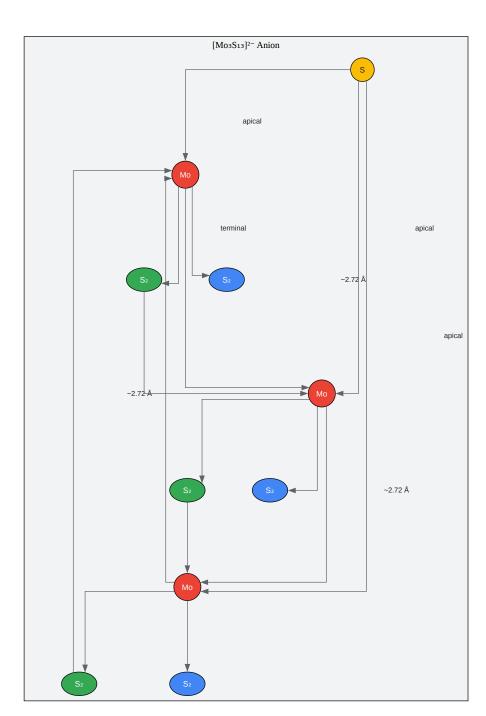
Parameter	Crystalline WS₃	[Mo₃Sı₃]²− Anion
Dimensionality	2D/3D Extended Solid	0D Molecular Cluster
Core Structure	Layered Lattice	Trinuclear Mo₃ Triangle
Crystal System	Trigonal[1][2][3]	N/A (Molecular)
Lattice Parameters	a = 5.30 Å, c = 29.0 Å (Hexagonal description)[1][2] [3]	N/A (Molecular)
Interlayer Spacing	~9.2 - 9.68 Å[2][4]	N/A (Molecular)
Metal-Metal Distance	Not reported as discrete bonds	~2.71 - 2.72 Å (Mo-Mo)[5][8]
Sulfur Coordination	Network of sulfide ions	Apical S <sup>2-</sup> , Bridging (S <sub>2</sub> ) <sup>-2</sup> , Terminal (S <sub>2</sub> ) <sup>-2</sup> [6][7]

#### Structural Visualization

The following diagram illustrates the fundamental difference between the extended layered structure of WS<sub>3</sub> and the discrete molecular nature of the [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup> anion.







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Caption: Comparison of the extended layered structure of WS<sub>3</sub> and the discrete [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup> molecular anion.

## **Experimental Protocols**

The structural data presented are based on specific synthesis and characterization methodologies reported in the literature.

## Synthesis and Characterization of Crystalline WS3

- Synthesis: Crystalline WS₃ was synthesized via a solvothermal method.[1][2] In a typical procedure, WO₃⋅0.33H₂O microspheres were used as a precursor and were subjected to sulphurization in a solvothermal reaction.[1][2]
- Structural Characterization:
  - 3D Electron Diffraction (ED): The lattice parameters were determined using 3D electron diffraction, specifically the rotation electron diffraction method.[2] Data was collected on a JEOL-2100 transmission electron microscope (TEM) operating at 200 kV.[2]
  - Powder X-ray Diffraction (XRD): XRD measurements were performed on a PANalytical X'Pert3 Powder X-ray diffractometer using monochromatic Cu-Kα radiation (λ = 1.5406 Å) at 40 kV and 40 mA to confirm the crystalline phase and layered structure.[2]
  - Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) and thermogravimetric experiments were used to confirm the WS<sub>3</sub> composition.[1][3]

# Synthesis and Characterization of (NH<sub>4</sub>)<sub>2</sub>[Mo<sub>3</sub>S<sub>13</sub>]·H<sub>2</sub>O

- Synthesis: The ammonium salt of the anion, (NH<sub>4</sub>)<sub>2</sub>[Mo<sub>3</sub>S<sub>13</sub>]·H<sub>2</sub>O, was prepared following a modified procedure from Müller et al.[8][9] A solution of (NH<sub>4</sub>)<sub>2</sub>[Mo<sub>7</sub>O<sub>24</sub>]·H<sub>2</sub>O was prepared in water, to which an ammonium polysulfide ((NH<sub>4</sub>)<sub>2</sub>S<sub>×</sub>) solution was added.[9] The resulting mixture was heated at 96 °C for several days.[9] The dark red product was obtained by filtration and washed with water, ethanol, carbon disulfide, and diethyl ether.[9]
- Structural Characterization:



- Single-Crystal X-ray Diffraction: The definitive molecular and crystal structure of the [Mo<sub>3</sub>S<sub>13</sub>]<sup>2-</sup> anion has been determined by single-crystal X-ray diffraction, which provides precise bond lengths and angles.[5][7]
- Powder X-ray Diffraction (XRD): The crystallinity and phase purity of the bulk synthesized material were confirmed by powder XRD, matching reference patterns.[8][9]
- Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopies were used to identify characteristic molecular vibrations corresponding to the different types of sulfur ligands (bridging, terminal, apical) and the Mo-Mo bonds, confirming the integrity of the cluster structure.[8][9]

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